molecular formula C7H7ClN2 B1246502 Benzenediazonium, 4-methyl-, chloride CAS No. 2028-84-4

Benzenediazonium, 4-methyl-, chloride

Cat. No.: B1246502
CAS No.: 2028-84-4
M. Wt: 154.6 g/mol
InChI Key: ITDKGJIKBWSABM-UHFFFAOYSA-M
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Description

Benzenediazonium, 4-methyl-, chloride (C₇H₇ClN₂), also known as 4-methylbenzenediazonium chloride, is a diazonium salt featuring a methyl group (-CH₃) at the para position of the benzene ring. Diazonium salts are highly reactive intermediates in organic synthesis, widely used in the production of azo dyes, pharmaceuticals, and fine chemicals via coupling or substitution reactions . The methyl substituent modulates the compound’s electronic and steric properties, influencing its stability and reactivity compared to unsubstituted benzenediazonium chloride or derivatives with other functional groups.

Properties

CAS No.

2028-84-4

Molecular Formula

C7H7ClN2

Molecular Weight

154.6 g/mol

IUPAC Name

4-methylbenzenediazonium;chloride

InChI

InChI=1S/C7H7N2.ClH/c1-6-2-4-7(9-8)5-3-6;/h2-5H,1H3;1H/q+1;/p-1

InChI Key

ITDKGJIKBWSABM-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)[N+]#N.[Cl-]

Canonical SMILES

CC1=CC=C(C=C1)[N+]#N.[Cl-]

Synonyms

4-methylbenzenediazonium
4-methylbenzenediazonium chloride
4-methylbenzenediazonium sulfate (1:1) salt
4-methylbenzenediazonium sulfate (2:1) salt
4-methylbenzenediazonium tetrafluoroborate salt
4-methylbenzenediazonium triiodide

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

Benzenediazonium Chloride (Parent Compound)
  • Molecular Formula : C₆H₅ClN₂
  • Stability : Stable at 0–5°C but decomposes upon warming, releasing nitrogen gas. Soluble in water but sensitive to hydrolysis .
  • Reactivity: Undergoes Sandmeyer reactions (e.g., with CuCl/HCl to form chlorobenzene) and coupling reactions with aromatic amines or phenols .
4-Methylbenzenediazonium Chloride
  • Molecular Formula : C₇H₇ClN₂
  • Stability : The electron-donating methyl group enhances stability slightly compared to the parent compound by inductive effects, though it remains less stable than salts with stronger electron-donating groups (e.g., -OCH₃ or -N(CH₃)₂) .
  • Reactivity : Participates in azo coupling reactions, as demonstrated in the synthesis of thiazolo[4,5-d]thiazole derivatives. The methyl group directs electrophilic substitution to the ortho and para positions of coupling partners .
4-Methoxybenzenediazonium Chloride
  • Molecular Formula : C₇H₇ClN₂O
  • Stability : The methoxy group (-OCH₃) provides resonance stabilization, significantly enhancing stability compared to the methyl derivative. This allows for broader synthetic utility under milder conditions .
  • Reactivity : Electron-rich due to resonance donation, facilitating coupling reactions with electron-deficient aromatics. Used in synthesizing azo dyes and pharmaceutical intermediates .
4-Chlorobenzenediazonium Chloride
  • Molecular Formula : C₆H₄Cl₂N₂
  • Stability : The electron-withdrawing chloro group (-Cl) reduces stability by destabilizing the diazonium ion. Requires stricter low-temperature handling .
  • Reactivity : Primarily used in electrophilic substitutions where the -Cl directs meta substitution. Exhibits lower inhibitory activity in enzymatic studies compared to methyl or methoxy derivatives .

Comparative Data Table

Compound Substituent Molecular Formula Stability Key Reactivity/Applications
Benzenediazonium chloride None C₆H₅ClN₂ Low (decomposes >5°C) Sandmeyer reactions, dye synthesis
4-Methylbenzenediazonium chloride -CH₃ (para) C₇H₇ClN₂ Moderate Azo coupling, pharmaceutical intermediates
4-Methoxybenzenediazonium chloride -OCH₃ (para) C₇H₇ClN₂O High High-yield azo dyes, stable couplings
4-Chlorobenzenediazonium chloride -Cl (para) C₆H₄Cl₂N₂ Low Meta-directing reactions, enzyme studies

Positional and Steric Effects

  • Substituent Position : In benzenediazonium salts, substituent position critically impacts reactivity. For example, adding a second methyl group at the ortho or meta positions (e.g., 2-methyl or 3-methyl derivatives) can enhance inhibitory activity in enzymatic systems, as seen in thiazolo[4,5-d]thiazole synthesis .
  • Steric Hindrance: Bulky substituents (e.g., -N(CH₃)₂ in 4-(dimethylamino)benzenediazonium chloride) reduce coupling efficiency but improve stability, whereas smaller groups like -CH₃ balance reactivity and stability .

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